molecular formula C8H7FO2 B13967464 3-Methoxybenzoyl fluoride CAS No. 77976-04-6

3-Methoxybenzoyl fluoride

Cat. No.: B13967464
CAS No.: 77976-04-6
M. Wt: 154.14 g/mol
InChI Key: GYFNNUHMHIGDML-UHFFFAOYSA-N
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Description

Benzoyl fluoride, 3-methoxy- is an organic compound with the chemical formula C8H7FO2 It is a derivative of benzoyl fluoride, where a methoxy group (-OCH3) is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl fluoride, 3-methoxy- can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride, which is then treated with potassium fluoride to yield benzoyl fluoride, 3-methoxy- . Another method involves the direct fluorination of 3-methoxybenzaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) .

Industrial Production Methods: Industrial production of benzoyl fluoride, 3-methoxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoyl fluoride, 3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution: Formation of 3-methoxybenzamide or 3-methoxybenzoate esters.

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxybenzyl alcohol.

    Coupling: Formation of biaryl compounds

Mechanism of Action

Benzoyl fluoride, 3-methoxy- can be compared with other similar compounds such as:

Uniqueness: The presence of the methoxy group in benzoyl fluoride, 3-methoxy- imparts unique electronic and steric effects, making it more reactive in certain chemical reactions compared to its analogs .

Comparison with Similar Compounds

Properties

CAS No.

77976-04-6

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

3-methoxybenzoyl fluoride

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3

InChI Key

GYFNNUHMHIGDML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)F

Origin of Product

United States

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